3-(4-Isobutylphenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

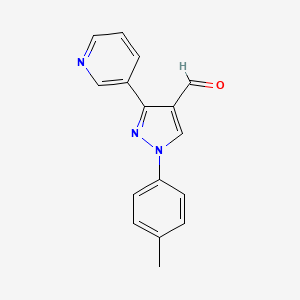

3-(4-Isobutilfenil)-N’-(1-feniletilideno)-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol, un grupo isobutilfenilo y una parte feniletilideno. La combinación de estos grupos funcionales confiere propiedades químicas y reactividad específicas al compuesto.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(4-Isobutilfenil)-N’-(1-feniletilideno)-1H-pirazol-5-carbohidrazida normalmente implica varios pasos, comenzando a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una β-dicetona o β-cetoéster en condiciones ácidas o básicas.

Introducción del grupo isobutilfenilo: Este paso implica la alquilación del anillo de pirazol con un haluro de isobutilfenilo o éster sulfonato adecuado.

Formación de la parte feniletilideno: Esto se puede lograr mediante una reacción de condensación entre el derivado de pirazol y un aldehído o cetona aromático.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la cromatografía y la cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

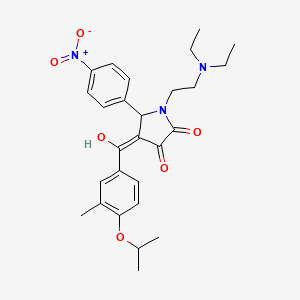

3-(4-Isobutilfenil)-N’-(1-feniletilideno)-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio u óxido de cromo para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador metálico o usando agentes reductores como borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, óxido de cromo u otros agentes oxidantes fuertes.

Reducción: Gas hidrógeno con un catalizador metálico (por ejemplo, paladio sobre carbono), borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Haluros, sulfonatos u otros grupos salientes adecuados en presencia de nucleófilos o electrófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

4. Aplicaciones en Investigación Científica

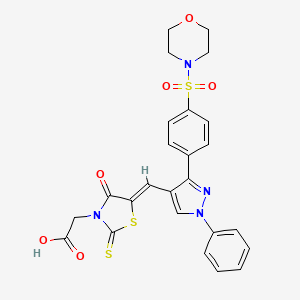

Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, incluidos fármacos y agroquímicos.

Biología: Puede servir como una sonda o ligando en ensayos bioquímicos para estudiar la actividad enzimática o las interacciones proteína-ligando.

Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como actividades antiinflamatorias, analgésicas o anticancerígenas.

Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

El mecanismo de acción de 3-(4-Isobutilfenil)-N’-(1-feniletilideno)-1H-pirazol-5-carbohidrazida depende de su aplicación específica. Por ejemplo, si el compuesto se usa como un inhibidor enzimático, puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato e inhibiendo la actividad enzimática. Los objetivos moleculares y las vías involucradas variarían según el sistema biológico que se esté estudiando.

Comparación Con Compuestos Similares

Compuestos Similares

3-(4-Isobutilfenil)-1H-pirazol-5-carbohidrazida: Carece de la parte feniletilideno, lo que puede afectar su reactividad y aplicaciones.

N’-(1-Feniletilideno)-1H-pirazol-5-carbohidrazida: Carece del grupo isobutilfenilo, lo que puede influir en sus propiedades químicas y actividad biológica.

Unicidad

3-(4-Isobutilfenil)-N’-(1-feniletilideno)-1H-pirazol-5-carbohidrazida es único debido a la presencia tanto del grupo isobutilfenilo como del feniletilideno, que imparten reactividad química específica y actividad biológica potencial. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.

Propiedades

Fórmula molecular |

C22H24N4O |

|---|---|

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H24N4O/c1-15(2)13-17-9-11-19(12-10-17)20-14-21(25-24-20)22(27)26-23-16(3)18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,24,25)(H,26,27)/b23-16+ |

Clave InChI |

YTNSLEGQXHPHBG-XQNSMLJCSA-N |

SMILES isomérico |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12016732.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016743.png)

![Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12016778.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12016783.png)

![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016787.png)

![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)

![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016791.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016806.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)